molecular formula C7H12O2 B3049965 2H-Pyran-2-one, tetrahydro-4,4-dimethyl- CAS No. 22791-80-6

2H-Pyran-2-one, tetrahydro-4,4-dimethyl-

Cat. No. B3049965
CAS RN: 22791-80-6
M. Wt: 128.17 g/mol
InChI Key: QBEOGDDXOQMTPC-UHFFFAOYSA-N
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Description

“2H-Pyran-2-one, tetrahydro-4,4-dimethyl-” is a chemical compound that is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is also known as Tetrahydropyran .


Synthesis Analysis

The synthesis of “2H-Pyran-2-one, tetrahydro-4,4-dimethyl-” can be achieved from 4H-Pyran-4-one, 2,3-dihydro-2,2-dimethyl- and 2H-Pyran-4-ol, 4- [3-fluoro-5- (2-naphthalenyloxy)phenyl]tetrahydro-2,2-dimethyl- .


Molecular Structure Analysis

The molecular structure of “2H-Pyran-2-one, tetrahydro-4,4-dimethyl-” is represented by the formula: C5H8O2. Its molecular weight is 100.1158 .

Scientific Research Applications

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds is a fundamental area of chemical research due to their widespread applications in pharmaceuticals, agrochemicals, and materials science. "2H-Pyran-2-one, tetrahydro-4,4-dimethyl-" serves as a key precursor in the construction of tetrahydrobenzo[b]pyrans, a class of heterocyclic compounds with significant pharmacological interest. The three-component cyclocondensation of dimedone with aldehydes and malononitrile, facilitated by various organocatalysts, represents a strategic approach to synthesize these valuable compounds. This methodology highlights the importance of organocatalysis in the efficient synthesis of heterocycles, contributing to the principles of green chemistry by utilizing less toxic reagents, green solvents, and offering catalyst recyclability (Kiyani, 2018).

Hybrid Catalysts in Medicinal Chemistry

The pyranopyrimidine core, closely related to "2H-Pyran-2-one, tetrahydro-4,4-dimethyl-," is crucial in medicinal and pharmaceutical chemistry due to its synthetic versatility and bioavailability. The application of hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, in the synthesis of pyranopyrimidine scaffolds demonstrates the evolving landscape of catalytic systems in medicinal chemistry. This approach not only fosters the development of novel lead molecules but also emphasizes the role of sustainable practices in chemical synthesis through the use of green solvents and catalyst recyclability (Parmar, Vala, & Patel, 2023).

Biochemical Degradation Studies

Investigations into the bacterial degradation of high molecular weight polycyclic aromatic hydrocarbons (HMW-PAHs) like pyrene provide insights into environmental bioremediation strategies. Although "2H-Pyran-2-one, tetrahydro-4,4-dimethyl-" is not directly mentioned, the study of pyrene degradation by bacteria underscores the significance of understanding the biochemical pathways and mechanisms involved in the biodegradation of complex organic compounds. Identifying key biomarkers and understanding the metabolic pathways can inform the development of biotechnological applications aimed at environmental cleanup (Zada et al., 2021).

Thermoelectric Material Development

The quest for efficient thermoelectric materials has led to the exploration of polymer-inorganic nanocomposites, with conducting polymers playing a pivotal role. The enhancement of the thermoelectric figure of merit (ZT) through treatment methods on poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) highlights the potential of organic-inorganic hybrid materials in thermoelectric applications. Although "2H-Pyran-2-one, tetrahydro-4,4-dimethyl-" is not directly referenced, the research into organic conducting polymers and their composites is relevant for the development of high-performance, cost-effective thermoelectric materials (Zhu et al., 2017).

properties

IUPAC Name

4,4-dimethyloxan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-7(2)3-4-9-6(8)5-7/h3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBEOGDDXOQMTPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40177341
Record name 2H-Pyran-2-one, tetrahydro-4,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40177341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-Pyran-2-one, tetrahydro-4,4-dimethyl-

CAS RN

22791-80-6
Record name Tetrahydro-4,4-dimethyl-2H-pyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22791-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyran-2-one, tetrahydro-4,4-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022791806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Pyran-2-one, tetrahydro-4,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40177341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A suspension of 5.8 g (0.15 mole) of sodium borohydride in 30 ml of dry tetrahydrofuran was stirred and cooled in an ice bath under nitrogen while 21.32 g (0.15 mole) of 3,3-dimethyl glutaric anhydride in 120 ml of dry tetrahydrofuran was added in 5 minutes. The ice bath was then removed and stirring was continued for 2 hours. Hydrochloric acid (6N, 60 ml) was added cautiously and the mixture was then concentrated in vacuo. Water (300 ml) was added and the mixture was extracted with ethyl ether. The ethyl ether extract was dried over anhydrous Na2SO4, concentrated in vacuo and distilled (60°, 1 mm Hg) giving 13.1 g (68.2%) of 3,3-dimethyl valerolactone with consistent 1H-NMR spectral data. This lactone (5 g, 39.04 mmole) and triphenyl phosphine hydrobromide (13.56 g, 39.04 mmole) were heated neat under nitrogen at 175° (oil bath temperature) for 3.5 hours. The reaction mixture was cooled to room temperature, diluted with 100 ml of water-ethyl acetate (1:1) and the phases were separated. The aqueous phase was washed again with ethyl acetate, treated with charcoal, filtered and lyophilized to yield 12 g (65.2%) of 4-carboxy-3,3-dimethylbutyltriphenylphosphonium bromide with consistent 1H-NMR spectral data. This was dried (65°, 0.3 mm Hg, 18 hours) prior to use.
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5.8 g
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120 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-Pyran-2-one, tetrahydro-4,4-dimethyl-
Reactant of Route 2
2H-Pyran-2-one, tetrahydro-4,4-dimethyl-
Reactant of Route 3
2H-Pyran-2-one, tetrahydro-4,4-dimethyl-
Reactant of Route 4
2H-Pyran-2-one, tetrahydro-4,4-dimethyl-
Reactant of Route 5
2H-Pyran-2-one, tetrahydro-4,4-dimethyl-
Reactant of Route 6
2H-Pyran-2-one, tetrahydro-4,4-dimethyl-

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